molecular formula C20H22N6O B14249221 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine CAS No. 423165-10-0

2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine

Cat. No.: B14249221
CAS No.: 423165-10-0
M. Wt: 362.4 g/mol
InChI Key: KOFVLPOSCTWTOE-UHFFFAOYSA-N
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Description

2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine is a guanidine derivative characterized by a central furan ring substituted with methylphenyl groups and terminal diaminomethylidenamino and guanidine moieties. The compound’s structure combines aromaticity (furan and benzene rings) with highly basic guanidine groups, which are known for their hydrogen-bonding capacity and role in biological interactions.

Properties

CAS No.

423165-10-0

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-[5-[4-(diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine

InChI

InChI=1S/C20H22N6O/c1-11-9-13(25-19(21)22)3-5-15(11)17-7-8-18(27-17)16-6-4-14(10-12(16)2)26-20(23)24/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26)

InChI Key

KOFVLPOSCTWTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=C(N)N)C2=CC=C(O2)C3=C(C=C(C=C3)N=C(N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine typically involves multi-step organic reactions. One common method involves the condensation of 4-(diaminomethylideneamino)-2-methylphenyl derivatives with furan-2-yl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key structural motifs with several guanidine derivatives and aromatic heterocycles.

Compound Structure Key Functional Groups Properties/Applications Reference
Target Compound Furan-linked bis-methylphenylguanidine Diaminomethylidenamino, guanidine, furan High basicity; potential bioactivity (inferred from guanidine analogs)
1-Cyano-2-methyl-3-(2-(((5-methyl-4-imidazolyl)methyl)thio)ethyl)guanidine (T3D2810) Imidazole-thioethylguanidine Cyano, imidazole, thioether Enhanced polarity; potential enzyme inhibition (e.g., histamine receptors)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Dihydropyridine-furyl-thioether Dihydropyridine, furyl, bromophenyl Antihypertensive activity; redox-active core
O-2-Deoxy-2-(methylamino)-a-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-a-L-lyxofuranosyl-(1→4)-N,N'-bis-(aminoimino-methyl)-D-streptamine Streptamine-glycoside Glycosidic linkages, guanidine Antibiotic properties (e.g., aminoglycoside-like activity)

Key Differences in Reactivity and Bioactivity

  • Basicity: The target compound’s guanidine groups (pKa ~13) confer stronger basicity compared to cyano-substituted analogs (pKa ~8–10) . This impacts solubility and membrane permeability.
  • Aromatic Interactions : The furan-phenyl framework may enhance π-π stacking interactions in receptor binding, contrasting with imidazole or dihydropyridine cores in analogs .
  • Synthetic Accessibility : Unlike the target compound, analogs like AZ257 incorporate dihydropyridine rings, which require multi-step cyclization and oxidation, increasing synthetic complexity .

Research Findings on Guanidine Derivatives

  • Enzyme Inhibition: Cyano-guanidine derivatives (e.g., T3D2810) inhibit α-glucosidase and aldose reductase, suggesting the target compound could be optimized for metabolic disorder therapeutics .
  • Structural Stability : Methylphenyl substituents in the target compound may improve thermal stability compared to halogenated analogs (e.g., AZ257), which are prone to dehalogenation under harsh conditions .

Critical Analysis of Limitations and Opportunities

  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the literature.
  • Synthetic Challenges : The compound’s multiple aromatic and guanidine groups may complicate purification, as observed in similar molecules requiring chromatographic separation .

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